

NMR Data for 3-O-Methylellagic Acid 3'-O- α -Rhamnoside

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Compound Focus: 3-O-Methylellagic acid

CAS No.: 51768-38-8

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The following tables provide the complete ^1H and ^{13}C NMR assignments for **3-O-methylellagic acid 3'-O- α -rhamnoside**, isolated from *Shorea beccariana*. Data were acquired on a 600 MHz (^1H) and 151 MHz (^{13}C) spectrometer in DMSO- d_6 [1].

Table 1: Aglycon Moisty (Ellagic Acid Core) ^{13}C NMR Data

| Carbon Atom | δ (ppm) | Carbon Atom | δ (ppm) |
|-------------|----------------|-------------|----------------|
| C-1 | 113.55 | C-1' | 112.49 |
| C-2 | 140.51 | C-2' | 142.33 |
| C-3 | 136.78 | C-3' | 147.15 |
| C-4 | 153.02 | C-4' | 153.02 |
| C-5 | 111.77 | C-5' | 111.95 |
| C-6 | 114.85 | C-6' | 114.85 |
| C-7 | 159.28 | C-7' | 159.22 |
| 3-OCH3 | 61.37 | - | - |

Table 2: Sugar Moisty (Rhamnose) ^{13}C NMR Data

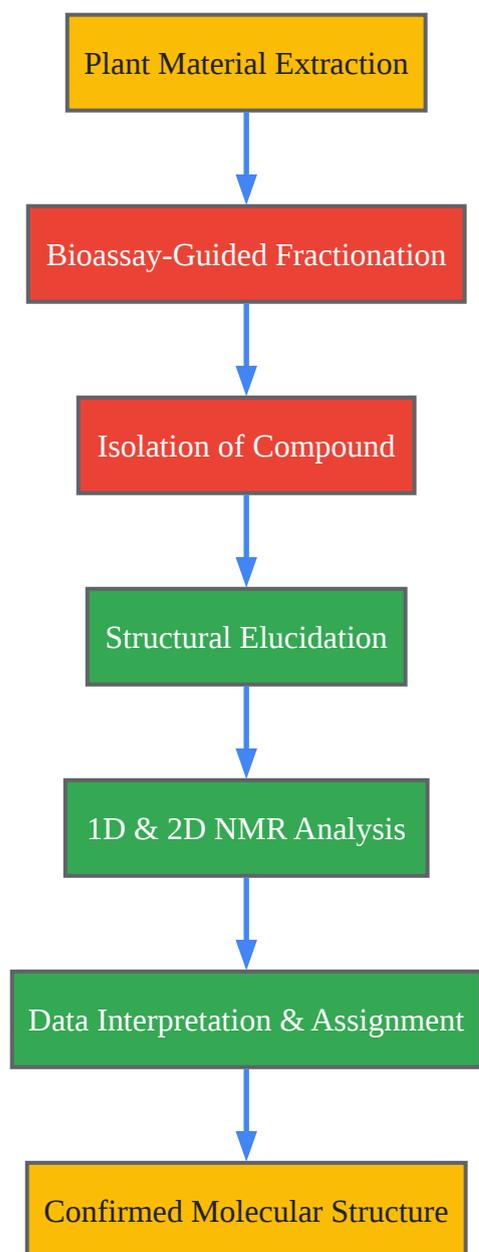
| Carbon Atom | δ (ppm) | Carbon Atom | δ (ppm) |
|-------------|----------------|-------------|----------------|
| C-1'' | 100.45 | C-4'' | 72.25 |
| C-2'' | 70.31 | C-5'' | 70.31 |
| C-3'' | 70.56 | C-6'' | 18.29 |

Table 3: Selected ^1H NMR Data & Correlations

| Proton | δ (ppm), Multiplicity (J in Hz) | Correlation (HMBC) |
|---------------------|--|------------------------|
| H-5 | 7.69, s | C-1, C-2, C-4, C-7 |
| H-5' | 7.51, s | C-1', C-3', C-6', C-7' |
| H-1'' | 5.46, d (J = 1.8 Hz) | C-3' |
| 3-OCH ₃ | 4.02, s | C-2 |
| 6''-CH ₃ | 1.12, d (J = 6.2 Hz) | C-3'' |

Experimental Workflow for Structure Elucidation

The structure of this ellagic acid derivative was determined through a multi-step analytical process. The following diagram visualizes the key stages and techniques involved in its isolation and structural characterization [1].



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Workflow for isolating and characterizing ellagic acid derivatives.

The methodology for each stage involves [1]:

- **Bioassay-Guided Fractionation:** The crude plant extract is progressively separated (fractionated) using techniques like column chromatography, with the biological activity (e.g., anticancer) tracked at each step to pinpoint the active fractions.
- **Isolation of Compound:** The active fractions are further purified using semi-preparative HPLC to obtain the pure compound for analysis [2].

- **1D & 2D NMR Analysis:** The pure compound is analyzed using a suite of NMR experiments.
 - **1H & 13C NMR:** Provide fundamental information about the number and type of hydrogen and carbon atoms.
 - **HSQC (Heteronuclear Single Quantum Coherence):** Identifies direct 1H-13C bonds.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Crucial for determining long-range 1H-13C couplings (2-4 bonds), which connect molecular fragments through quaternary carbons and establish the skeleton [3] [4].
- **Data Interpretation:** Spectral data from all techniques are combined to propose and confirm the final structure.

Key Technical Considerations for NMR Assignment

Assigning NMR signals for ellagic acid derivatives presents specific challenges that require optimized techniques.

- **Challenge of Quaternary Carbons:** The ellagic acid core contains numerous oxygenated quaternary carbon atoms, whose 13C NMR signals are often very close in chemical shift, making them difficult to assign unambiguously [4].
- **Optimized HMBC Experiments:** Research shows that using HMBC spectroscopy with a **longer delay time (e.g., 200 ms)** is crucial. This optimization enhances sensitivity for detecting small long-range coupling constants ($^2J_{CH}$, $^3J_{CH}$, $^4J_{CH}$), which is essential for observing correlations across the lactone rings and establishing the correct connections between proton and carbon atoms [3] [4].
- **Application to Mixtures:** Advanced 13C NMR pattern recognition strategies can be employed for the identification of known ellagic acid derivatives, like 3,3'-di-O-methylellagic acid, directly within partially purified mixtures, accelerating the dereplication process [5].

How to Proceed if Data is Insufficient

Based on the current search, a full NMR assignment for the simple **3-O-methylellagic acid** aglycon is not publicly available in these results. Here's how you can proceed:

- **Specialized Databases:** Search commercial spectral databases (e.g., Reaxys, SciFinder-n, Springer Materials) which often contain more comprehensive NMR data for pure compounds.
- **Synthetic Literature:** Consult publications focused on the synthesis of ellagic acid derivatives, as they typically include full spectroscopic characterization of their target molecules.
- **Empirical Prediction:** Use the data provided for the rhamnoside derivative as a starting point. The chemical shifts for the core aglycon carbons (Table 1) should be very similar, with the primary

difference being the downfield shift of C-3' due to glycosylation. The key ¹H NMR signal for the **3-OCH₃** group is a singlet around **4.02 ppm** [1].

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